molecular formula C8H6F3N3 B1524591 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190311-51-3

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1524591
CAS No.: 1190311-51-3
M. Wt: 201.15 g/mol
InChI Key: HSMBCWNIFJALKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features a pyrrolo[3,2-b]pyridine core, which is a privileged scaffold in the design of biologically active molecules due to its similarity to purine bases . The presence of the electron-withdrawing trifluoromethyl group can significantly influence the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity, which are critical parameters in optimizing lead compounds . This amine-functionalized derivative is particularly useful for further synthetic elaboration and can be utilized in coupling reactions to generate novel compounds for screening against various biological targets. Researchers employ this and related trifluoromethylpyridine derivatives in the development of potential agrochemicals and pharmaceuticals, as the trifluoromethylpyridine moiety is present in several approved agents and candidates undergoing clinical trials . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)4-1-6-7(14-2-4)5(12)3-13-6/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMBCWNIFJALKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrrole with Trifluoromethyl-β-Diketones

A prominent method involves the reaction of 3-aminopyrrole salts with trifluoromethyl-substituted β-diketones under controlled acidic or basic conditions to form the pyrrolo[3,2-b]pyridine ring system.

  • The trifluoromethyl group increases the electrophilicity of the adjacent carbonyl group, facilitating cyclization.
  • Reaction conditions such as the choice of Bronsted acids or bases and Lewis acids (e.g., Sn(II) salts) significantly influence regioselectivity and yield.
  • Under reductive conditions with tin(II) acetate, the α-regioisomer of 1H-pyrrolo[3,2-b]pyridine is preferentially formed.
  • The reaction mechanism involves initial formation of an amino alcohol intermediate, followed by dehydration to yield the β-enaminone and subsequent cyclization.

This method allows for regioselective synthesis of trifluoromethylated pyrrolo[3,2-b]pyridines with good yields.

Base-Promoted Cyclization of Amino-Alkynyl Trifluoromethylpyridines

Another effective approach uses potassium tert-butoxide as a strong base to promote cyclization of amino-alkynyl trifluoromethylpyridine derivatives in polar aprotic solvents such as 1-methyl-2-pyrrolidinone under inert atmosphere.

  • For example, potassium tert-butoxide (2.03 mmol) suspended in 0.5 mL of 1-methyl-2-pyrrolidinone is combined with the amino-alkynyl trifluoromethylpyridine precursor (0.97 mmol) and stirred overnight at room temperature.
  • The reaction mixture is then partitioned between ethyl acetate and water, followed by organic phase washing, drying, filtration, and solvent removal.
  • Purification by gradient elution chromatography yields the trifluoromethylated pyrrolo[3,2-b]pyridin-3-amine as a white solid with purity up to 99% and yields around 64%.

This method is practical for laboratory-scale synthesis and can be adapted for scale-up.

Nucleophilic Aromatic Substitution on Halogenated Trifluoromethylpyridines

Starting from halogenated trifluoromethylpyridines (e.g., 5-chloro-2,3,6-trifluoropyridine), nucleophilic substitution with appropriate amines or nitrogen nucleophiles can install the amino group at the 3-position.

  • This approach involves controlled reaction conditions to avoid side reactions and to maintain the integrity of the trifluoromethyl group.
  • Industrial methods may employ microwave reactors or sealed ampoules to enhance reaction rates and yields.
  • Subsequent cyclization steps form the fused pyrrolo[3,2-b]pyridine ring.

This route is advantageous for large-scale synthesis due to the availability of halogenated trifluoromethylpyridine precursors.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Yield (%) Purity (%) Notes
Cyclocondensation with β-diketones 3-Aminopyrrole salt, trifluoromethyl-β-diketone, Bronsted/Lewis acids Variable (up to 70%) High Regioselectivity influenced by pKa of amine buffer and Lewis acid catalysis
Base-Promoted Cyclization Potassium tert-butoxide, 1-methyl-2-pyrrolidinone, inert atmosphere ~64 99 Mild conditions, suitable for lab-scale synthesis
Nucleophilic Aromatic Substitution 5-Chloro-2,3,6-trifluoropyridine, amines, microwave or sealed ampoule High High Industrially scalable, requires careful control of reaction parameters

Detailed Research Findings and Notes

  • The trifluoromethyl substituent enhances electrophilicity and influences the reaction pathway, favoring formation of specific regioisomers.
  • Lewis acid catalysis (e.g., Sn(II) salts) can switch the regioselectivity towards α-substituted pyrrolo[3,2-b]pyridines.
  • Reaction pH and buffer strength critically affect the yield and selectivity in cyclocondensation reactions.
  • Microwave-assisted synthesis and sealed ampoule techniques improve reaction efficiency and purity in industrial settings.
  • Purification typically involves chromatographic techniques using ether-hexane gradients to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Variations and Core Heterocycles

The compound’s closest analogs differ in substituent placement, heterocyclic core, or functional groups. Key comparisons include:

Positional Isomers and Pyrrolopyridine Derivatives
  • 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 10-F734841): The pyrrolo ring is fused at positions [2,3-b] instead of [3,2-b], altering electronic distribution and steric accessibility. This positional isomerism may reduce binding affinity to targets requiring a planar pyrrolo[3,2-b]pyridine scaffold . Note: This compound is discontinued, suggesting synthetic challenges or instability .
  • 6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1190321-50-6):

    • Substitution of -CF₃ with fluorine (-F) reduces electron-withdrawing effects and lipophilicity. Fluorine’s smaller size may improve solubility but decrease metabolic stability .
Pyrazolo-Pyridine Analogs
  • 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 1242267-90-8): Replaces the pyrrolo ring with a pyrazolo system, introducing an additional nitrogen atom. Molecular weight: 242.2 g/mol vs. 217.17 g/mol for the target compound .
  • 6-Methyl-2H-pyrazolo[3,4-b]pyridin-3-amine :

    • Lacks the -CF₃ group, reducing electron-withdrawing effects. The methyl group increases electron density, which may alter reactivity in electrophilic substitution reactions .
Pyridine Derivatives
  • 6-(Trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3):

    • A simple pyridine with a trifluoromethoxy (-OCF₃) substituent. The -OCF₃ group is less lipophilic than -CF₃ but offers improved solubility (predicted density: 1.421 g/cm³) .
    • pKa: 1.72, indicating moderate basicity compared to the target compound’s amine .
  • 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS: 1402664-67-8): A non-fused pyridine derivative with -CF₃ at position 5 and methyl at position 6.

Physicochemical and Pharmacokinetic Properties

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine Pyrrolo[3,2-b]pyridine C₈H₆F₃N₃ 217.17 -CF₃ (C6), -NH₂ (C3) High lipophilicity, metabolic stability
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Pyrrolo[2,3-b]pyridine C₈H₆F₃N₃ 217.17 -CF₃ (C6), -NH₂ (C3) Discontinued; isomerism affects binding
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Pyrazolo[3,4-b]pyridine C₁₀H₉F₃N₄ 242.20 -CF₃ (C4), cyclopropyl (C6) Enhanced selectivity, moderate solubility
6-(Trifluoromethoxy)pyridin-3-amine Pyridine C₆H₅F₃N₂O 178.11 -OCF₃ (C6) Lower lipophilicity, pKa 1.72

Biological Activity

6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H5F3N2
  • CAS Number : 1190311-44-4

Biological Activity Overview

Research indicates that compounds containing the pyrrolo[3,2-b]pyridine scaffold exhibit a range of biological activities, including enzyme inhibition and anti-inflammatory effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.

  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in various neurodegenerative diseases, including Alzheimer's disease. Studies have shown that derivatives of this compound exhibit nanomolar-level inhibitory activity against DYRK1A .
  • Anti-inflammatory Properties :
    • In vitro assays have demonstrated that the compound possesses significant anti-inflammatory effects. For instance, it has been shown to inhibit LPS-induced pro-inflammatory responses in microglial cells .
  • Antioxidant Activity :
    • The compound also exhibits antioxidant properties, which may contribute to its protective effects in neurodegenerative contexts .

Study on DYRK1A Inhibition

In a study focusing on the design of non-toxic DYRK1A inhibitors, researchers synthesized various derivatives of pyrrolo[3,2-b]pyridine. The findings revealed that:

  • The fluorinated derivatives showed improved potency compared to non-fluorinated analogs.
  • The presence of the trifluoromethyl group significantly enhanced the binding affinity to DYRK1A, leading to effective inhibition at low concentrations (IC50 in the nanomolar range) .

Anti-inflammatory and Antioxidant Evaluation

In another set of experiments, the compound was subjected to ORAC assays to evaluate its antioxidant capacity. Results indicated that:

  • The compound effectively scavenged free radicals and reduced oxidative stress markers in neuronal cell lines.
  • This suggests potential therapeutic applications in conditions characterized by oxidative stress and inflammation .

Data Summary Table

PropertyValue/Observation
Molecular Weight202.13 g/mol
CAS Number1190311-44-4
DYRK1A Inhibition IC50Nanomolar range
Anti-inflammatory ActivitySignificant inhibition of LPS-induced inflammation
Antioxidant ActivityEffective free radical scavenger

Q & A

Basic: What are the common synthetic routes for 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine, and how is its purity validated?

Answer:
The synthesis typically involves functionalizing the pyrrolopyridine core via nucleophilic substitution or cross-coupling reactions. For example, trifluoromethylation can be achieved using reagents like CF₃Cu or CF₃I under palladium catalysis . Key steps include:

  • Cyclization : Formation of the pyrrolo[3,2-b]pyridine backbone via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
  • Amine introduction : Direct amination at the 3-position using NH₃ or protected amines .

Purity validation employs:

  • LCMS/HPLC : To confirm molecular weight (MW: 201.15 g/mol) and purity (>95%) .
  • ¹H/¹³C NMR : Characteristic peaks include aromatic protons (δ 7.5–8.2 ppm) and NH₂ signals (δ ~5.5 ppm) .

Advanced: How can computational methods optimize reaction conditions for regioselective trifluoromethylation?

Answer:
Regioselectivity challenges arise due to competing substitution sites. Quantum chemical calculations (e.g., DFT) predict reactivity trends by analyzing electron density and transition states. For example:

  • Reaction path search : Identifies favorable trifluoromethylation sites (C-6 vs. C-4) based on activation energies .
  • Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Catalyst screening : Pd(PPh₃)₄ vs. CuI for improved yields (validated experimentally) .

Basic: What biological targets are associated with this compound in medicinal chemistry?

Answer:
The compound’s pyrrolopyridine scaffold mimics purine bases, enabling interactions with:

  • Kinases : Inhibits ATP-binding pockets (e.g., JAK2, EGFR) due to π-π stacking and hydrogen bonding .
  • GPCRs : Binds to serotonin or dopamine receptors via the amine group .
  • Antimicrobial targets : Disrupts bacterial DNA gyrase .

Advanced: How does structural modification (e.g., substituent variation) impact potency against kinase targets?

Answer:

  • Trifluoromethyl group : Enhances metabolic stability and hydrophobic interactions (logP optimization) .
  • Amine position : 3-Amino substitution improves solubility and hydrogen bonding vs. 5-amino analogs .
  • Case study : Replacing CF₃ with Cl reduces IC₅₀ by 10-fold in JAK2 inhibition .

Basic: What analytical techniques distinguish regioisomers during synthesis?

Answer:

  • 2D NMR (COSY, NOESY) : Correlates adjacent protons to confirm substitution patterns .
  • X-ray crystallography : Resolves ambiguity in crystal lattice structures .
  • HRMS : Differentiates isomers via exact mass (e.g., C₈H₆F₃N₃ vs. C₈H₅F₃N₄) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Metabolic stability testing : Use liver microsomes to account for degradation differences .
  • Structural validation : Confirm compound identity via X-ray or NMR when replicating studies .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles due to uncharacterized toxicity .
  • Ventilation : Avoid inhalation of dust/aerosols in fume hoods .
  • Storage : Desiccated at -20°C to prevent decomposition .

Advanced: How can molecular docking predict binding modes to kinase targets?

Answer:

  • Ligand preparation : Optimize protonation states (amine group at pH 7.4) .
  • Receptor flexibility : Use induced-fit docking to model ATP-binding pocket dynamics .
  • Validation : Compare predicted poses with co-crystallized inhibitors (e.g., PDB: 5TF) .

Basic: What are the key solubility and stability profiles of this compound?

Answer:

  • Solubility : ~2.5 mg/mL in DMSO; <0.1 mg/mL in water .
  • Stability : Stable at RT for 24h in PBS (pH 7.4); degrades in acidic conditions (t₁/₂: 3h at pH 2) .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Answer:

  • LogD modulation : Introduce polar groups (e.g., -OH) to reduce logD from 2.1 to 1.5 .
  • Prodrug strategies : Acetylate the amine to enhance oral bioavailability .
  • Metabolic blocking : Fluorinate vulnerable positions to inhibit CYP450 oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine

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